molecular formula C7H5BF4O2 B1316089 2-Fluoro-6-(trifluoromethyl)phenylboronic acid CAS No. 313545-34-5

2-Fluoro-6-(trifluoromethyl)phenylboronic acid

Cat. No.: B1316089
CAS No.: 313545-34-5
M. Wt: 207.92 g/mol
InChI Key: TXBRJTKFAYXKMV-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 6-position. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, although specific examples are limited.

    Medicine: Research into boronic acid derivatives for potential therapeutic applications, such as enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause respiratory irritation, and can cause skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future applications of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid could involve its use in the synthesis of various organic compounds. For instance, it could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound’s properties have been tailored for application under specific sm coupling conditions

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Safety data suggests that the compound may pose certain hazards, such as skin and eye irritation, and specific target organ toxicity . Therefore, appropriate safety measures, including personal protective equipment and adequate ventilation, should be in place when handling the compound .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can interact with serine hydrolases and proteases, forming transient covalent complexes that can inhibit enzyme activity. The presence of the fluorine and trifluoromethyl groups enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also bind to specific biomolecules, altering their conformation and function. For instance, it can inhibit the activity of proteases by forming a covalent complex with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their DNA-binding activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response. It is crucial to carefully titrate the dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of binding partners. These transport and distribution dynamics are critical for understanding the compound’s cellular effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to particular organelles or compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of this compound is a key determinant of its biological effects .

Preparation Methods

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-fluoro-6-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or vinyl-aryl compounds .

Other reactions that this compound can undergo include:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents.

    Reduction: Formation of the corresponding boronate ester.

    Substitution: Halogenation or nitration of the aromatic ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-6-(trifluoromethyl)phenylboronic acid include:

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 2,4-Bis(trifluoromethyl)phenylboronic acid

These compounds share the trifluoromethyl and fluoro substituents but differ in their positions on the phenyl ring. The unique positioning of these groups in this compound can lead to different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRJTKFAYXKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584266
Record name [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-34-5
Record name B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313545-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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